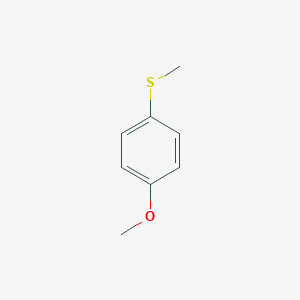![molecular formula C21H38O2 B167884 Methyl 9-[2-[(2-butylcyclopropyl)methyl]cyclopropyl]nonanoate CAS No. 10152-69-9](/img/structure/B167884.png)
Methyl 9-[2-[(2-butylcyclopropyl)methyl]cyclopropyl]nonanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 9-[2-[(2-butylcyclopropyl)methyl]cyclopropyl]nonanoate is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is a member of the cyclopropane family, which is known for its unique structural features and biological activities.
Mecanismo De Acción
The mechanism of action of Methyl 9-[2-[(2-butylcyclopropyl)methyl]cyclopropyl]nonanoate is not fully understood, but it is believed to work by inhibiting the production of certain enzymes that are involved in the inflammatory response. Additionally, this compound has been shown to have an effect on the nervous system, which may contribute to its analgesic properties.
Biochemical and Physiological Effects:
Methyl 9-[2-[(2-butylcyclopropyl)methyl]cyclopropyl]nonanoate has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain, as well as to have insecticidal properties. Additionally, Methyl 9-[2-[(2-butylcyclopropyl)methyl]cyclopropyl]nonanoate has been shown to have a low toxicity profile, which makes it a promising candidate for further study.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 9-[2-[(2-butylcyclopropyl)methyl]cyclopropyl]nonanoate in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have harmful side effects. Additionally, the unique structural features of this compound make it a promising candidate for further study in various fields of science. However, one of the main limitations of using Methyl 9-[2-[(2-butylcyclopropyl)methyl]cyclopropyl]nonanoate is its complex synthesis method, which requires specialized equipment and expertise.
Direcciones Futuras
There are many future directions for the study of Methyl 9-[2-[(2-butylcyclopropyl)methyl]cyclopropyl]nonanoate. One potential area of study is in the field of medicine, where this compound has shown potential as an anti-inflammatory and analgesic agent. Additionally, further study is needed to fully understand the mechanism of action of this compound, as well as to explore its potential applications in other fields such as agriculture and environmental science. Overall, the unique structural features and promising properties of Methyl 9-[2-[(2-butylcyclopropyl)methyl]cyclopropyl]nonanoate make it a promising candidate for further study in various fields of science.
Métodos De Síntesis
The synthesis of Methyl 9-[2-[(2-butylcyclopropyl)methyl]cyclopropyl]nonanoate is a complex process that requires specialized equipment and expertise. The most common method for synthesizing this compound is through the reaction of 2-butylcyclopropane carboxylic acid with methyl nonanoate in the presence of a catalyst. This reaction yields Methyl 9-[2-[(2-butylcyclopropyl)methyl]cyclopropyl]nonanoate as the main product, which can be purified through various techniques such as chromatography and distillation.
Aplicaciones Científicas De Investigación
Methyl 9-[2-[(2-butylcyclopropyl)methyl]cyclopropyl]nonanoate has been extensively studied for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of medicine, where it has been shown to have anti-inflammatory and analgesic properties. Additionally, Methyl 9-[2-[(2-butylcyclopropyl)methyl]cyclopropyl]nonanoate has been studied for its potential use as a pesticide, due to its insecticidal properties.
Propiedades
Número CAS |
10152-69-9 |
|---|---|
Nombre del producto |
Methyl 9-[2-[(2-butylcyclopropyl)methyl]cyclopropyl]nonanoate |
Fórmula molecular |
C21H38O2 |
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
methyl 9-[2-[(2-butylcyclopropyl)methyl]cyclopropyl]nonanoate |
InChI |
InChI=1S/C21H38O2/c1-3-4-11-17-14-19(17)16-20-15-18(20)12-9-7-5-6-8-10-13-21(22)23-2/h17-20H,3-16H2,1-2H3 |
Clave InChI |
NCGWEDSIWFSAMB-UHFFFAOYSA-N |
SMILES |
CCCCC1CC1CC2CC2CCCCCCCCC(=O)OC |
SMILES canónico |
CCCCC1CC1CC2CC2CCCCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





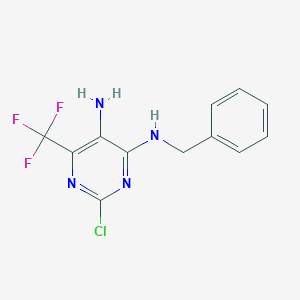



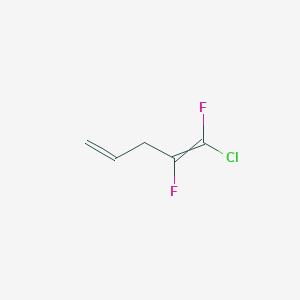
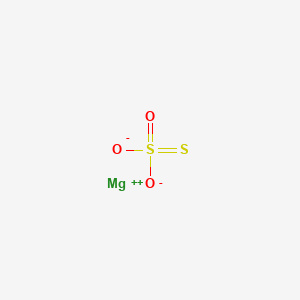



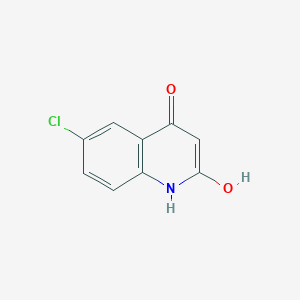
![[(1R,3aR,5S,5aS,8aS,9S,9aS)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate](/img/structure/B167830.png)
